![molecular formula C14H6Br2N2O7 B11546186 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate](/img/structure/B11546186.png)
2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate: is an organic compound with the molecular formula C14H6Br2N2O7 . This compound is characterized by the presence of bromine, formyl, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method involves the bromination of a benzene derivative followed by nitration and formylation reactions. The specific conditions for each step, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the handling of reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 2,6-Dibromo-4-carboxyphenyl 3,5-dinitrobenzoate.
Reduction: 2,6-Dibromo-4-formylphenyl 3,5-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules and materials .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions with biomolecules.
Medicine: Its unique structure allows for the exploration of various biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The formyl group can participate in nucleophilic addition reactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,4-Dibromophenol
- 3,5-Dinitrobenzoic acid
- 2,6-Dibromo-4-fluoroaniline
Comparison: Compared to similar compounds, 2,6-Dibromo-4-formylphenyl 3,5-dinitrobenzoate is unique due to the combination of bromine, formyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C14H6Br2N2O7 |
---|---|
Molekulargewicht |
474.01 g/mol |
IUPAC-Name |
(2,6-dibromo-4-formylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H6Br2N2O7/c15-11-1-7(6-19)2-12(16)13(11)25-14(20)8-3-9(17(21)22)5-10(4-8)18(23)24/h1-6H |
InChI-Schlüssel |
URHBBBHRFLYRQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.